molecular formula C12H18N2 B1322011 4-(1-Methylpiperidin-4-yl)aniline CAS No. 454482-12-3

4-(1-Methylpiperidin-4-yl)aniline

Cat. No.: B1322011
CAS No.: 454482-12-3
M. Wt: 190.28 g/mol
InChI Key: BNYVBWBKNDWCQW-UHFFFAOYSA-N
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Description

4-(1-Methylpiperidin-4-yl)aniline is an organic compound with the molecular formula C12H18N2 It is a derivative of aniline, where the aniline ring is substituted with a 1-methylpiperidin-4-yl group at the para position

Scientific Research Applications

4-(1-Methylpiperidin-4-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and resins.

    Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

While the specific mechanism of action for “4-(1-Methylpiperidin-4-yl)aniline” is not mentioned in the sources, it’s worth noting that compounds bearing the piperidone skeleton that mimic naturally occurring alkaloids and steroids have been synthesized to study their biological activity .

Safety and Hazards

The safety information for “4-(1-Methylpiperidin-4-yl)aniline” indicates that it should be stored in a dark place, in an inert atmosphere, at room temperature . The compound has a GHS07 pictogram, and the signal word is "Warning" .

Future Directions

The study of N-substituted piperidone derivatives has demonstrated that these compounds have a wide range of bioactivities, namely anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial . This suggests potential future directions for research and development in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylpiperidin-4-yl)aniline typically involves the reaction of 4-chloronitrobenzene with 1-methylpiperidine. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is reduced to an amine group. The general steps are as follows:

    Nucleophilic Aromatic Substitution: 4-chloronitrobenzene reacts with 1-methylpiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst (Pd/C) or using chemical reducing agents like iron powder in acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylpiperidin-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Acylation: The compound can react with acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4).

    Acylation: Acylation reactions are carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aniline derivatives.

    Acylation: Formation of amides.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperidin-1-yl)aniline: Similar structure but with a different substitution pattern on the piperidine ring.

    4-(1-Methylpiperidin-4-yl)oxy aniline: Contains an oxygen atom linking the piperidine ring to the aniline ring.

Uniqueness

4-(1-Methylpiperidin-4-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 1-methylpiperidin-4-yl group at the para position of the aniline ring can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-(1-methylpiperidin-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-5,11H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYVBWBKNDWCQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620819
Record name 4-(1-Methylpiperidin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454482-12-3
Record name 4-(1-Methylpiperidin-4-yl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454482-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Methylpiperidin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.3 g (19.5 mmol) 1-methyl-4-(4-nitro-phenyl)-piperidine are dissolved in a mixture of 60 ml of ethanol and 60 ml THF, combined with 2 g palladium/charcoal (10%) and hydrogenated at 1 bar hydrogen. Then the reaction mixture is suction filtered and the filtrate is concentrated by evaporation. Yield: 3.5 g
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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